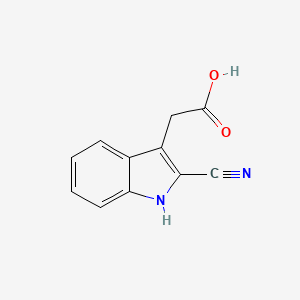

2-(2-Cyano-1H-indol-3-yl)acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H8N2O2 |

|---|---|

Molekulargewicht |

200.19 g/mol |

IUPAC-Name |

2-(2-cyano-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C11H8N2O2/c12-6-10-8(5-11(14)15)7-3-1-2-4-9(7)13-10/h1-4,13H,5H2,(H,14,15) |

InChI-Schlüssel |

UDGFAXXJTBIVOQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C(N2)C#N)CC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 2-(2-Cyano-1H-indol-3-yl)acetic acid

[1]

Introduction

2-(2-Cyano-1H-indol-3-yl)acetic acid (CAS: 1069110-90-2) represents a specialized scaffold in the domain of heterocyclic chemistry, functioning primarily as a high-value intermediate in drug discovery and agrochemical research.[1] Structurally derived from the naturally occurring auxin Indole-3-acetic acid (IAA) , this compound introduces a nitrile (-CN) moiety at the C2 position of the indole ring.[1]

This modification is not merely cosmetic; it fundamentally alters the electronic landscape of the indole core, reducing the electron density of the pyrrole ring and providing a reactive handle for further heterocyclization.[1] For drug development professionals, this compound serves as a critical "privileged structure" precursor, enabling the rapid synthesis of complex fused heterocycles such as pyrimido[4,5-b]indoles and pyrano[2,3-b]indoles, which are frequently screened for kinase inhibition and anti-inflammatory activity.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The precise characterization of 2-(2-Cyano-1H-indol-3-yl)acetic acid is essential for stoichiometric calculations in synthetic workflows.[1] The introduction of the electron-withdrawing cyano group at C2 distinguishes it from the parent IAA, affecting both solubility and pKa.[1]

Table 1: Physicochemical Specifications

| Property | Value | Technical Note |

| Molecular Formula | C₁₁H₈N₂O₂ | Confirmed elemental composition.[1][2][3][4] |

| Molecular Weight | 200.19 g/mol | Average mass for stoichiometric calculations.[1] |

| Monoisotopic Mass | 200.0586 Da | Exact mass for HRMS validation ([M+H]⁺ = 201.0664).[1][3] |

| CAS Registry Number | 1069110-90-2 | Unique identifier for database retrieval.[1] |

| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation or impurities.[1] |

| Solubility | DMSO, Methanol, DMF | Limited solubility in non-polar solvents; insoluble in water.[1] |

| InChIKey | UDGFAXXJTBIVOQ-UHFFFAOYSA-N | Standardized hash for structure verification. |

Structural Analysis

The molecule consists of an indole bicyclic core substituted at two key positions:[1]

-

Position 3 (C3): An acetic acid side chain (-CH₂COOH), retaining the auxin-like structural motif.[1]

-

Position 2 (C2): A nitrile group (-C≡N), which acts as an electron-withdrawing group (EWG).[1] This deactivates the indole ring towards electrophilic aromatic substitution compared to unsubstituted indole, while simultaneously offering a site for nucleophilic attack or cycloaddition reactions.[1]

Figure 1: Structural deconstruction of 2-(2-Cyano-1H-indol-3-yl)acetic acid highlighting functional zones.[1]

Synthesis & Characterization Strategies

Synthesizing 2-substituted-3-acetic acid indoles is synthetically demanding due to the inherent nucleophilicity of the C3 position, which typically reacts first.[1] Direct cyanation of Indole-3-acetic acid at C2 is difficult.[1][3] Therefore, successful protocols often employ de novo indole synthesis or multi-component cascade reactions .[1]

Synthetic Logic (Retrosynthesis)

A robust approach involves constructing the indole ring with the substituents pre-installed or using a late-stage functionalization strategy that bypasses direct C2 electrophilic substitution.[1]

-

Precursor Selection: 2-(2-Bromophenyl)acetonitriles are common starting materials.[1]

-

Cyclization: Palladium-catalyzed intramolecular cyclization or copper-catalyzed amination can close the indole ring while retaining the cyano functionality.[1]

-

Side Chain Installation: The acetic acid moiety is often introduced via Knoevenagel condensation followed by reduction/hydrolysis, or exists in the precursor.[1]

Experimental Protocol: Analytical Validation

When receiving or synthesizing this compound, the following analytical workflow is mandatory to ensure integrity before use in biological assays.

Step 1: High-Resolution Mass Spectrometry (HRMS)

-

Method: Electrospray Ionization (ESI) in Positive Mode.[1]

-

Target: Observe the protonated molecular ion

. -

Calculation:

-

Acceptance Criteria: Error < 5 ppm.

Step 2: ¹H-NMR Spectroscopy (DMSO-d₆)

-

Indole NH: Broad singlet at

ppm (exchangeable with D₂O).[1] -

Carboxylic Acid: Broad singlet at

ppm.[1][3] -

Methylene (-CH₂-): Singlet at

ppm.[1] Crucial for confirming the acetic acid chain is intact and not decarboxylated.[1] -

Aromatic Region: Four protons corresponding to the benzene ring (

ppm).[1]

Figure 2: Quality control workflow for validating 2-(2-Cyano-1H-indol-3-yl)acetic acid.

Biological & Pharmaceutical Context

Drug Discovery Utility

This compound is a molecular scaffold .[1][3] The nitrile group is a versatile "synthetic handle."[1]

-

Pinner Reaction: Conversion of the nitrile to an imidate or ester.[1]

-

Cyclization: Reaction with hydrazines or guanidines yields fused tricyclic systems (e.g., pyrimido-indoles) which are privileged structures in kinase inhibitor design.[1]

-

Bioisosterism: The 2-cyano group can act as a bioisostere for carbonyls or halogens in optimizing binding affinity in hydrophobic pockets.[1]

Auxin Analog Potential

While Indole-3-acetic acid is a potent plant hormone, substitution at the 2-position generally reduces auxin activity or creates an antagonist .[1] Researchers investigating auxin transport inhibitors or competitive antagonists often utilize 2-substituted derivatives to decouple auxin signaling pathways.[1]

References

-

BenchChem. 2-(2-Cyano-1H-indol-3-yl)acetic acid | Molecular Weight & Structure. Retrieved from [1]

-

PubChem. 2-(4-Cyano-1H-indol-3-yl)acetic acid (Analogous Structure Reference).[1][2] National Library of Medicine.[1] Retrieved from [1][2]

-

Sigma-Aldrich. Indole-3-acetic acid Standards and Derivatives.[1] Retrieved from [1]

-

Organic Chemistry Portal. Synthesis of Indole-3-acetic acid Derivatives. Retrieved from [1]

Sources

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. 2-(4-Cyano-1H-indol-3-yl)acetic acid | C11H8N2O2 | CID 71315044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-Cyano-1H-indol-3-yl)acetic acid | Benchchem [benchchem.com]

- 4. PubChemLite - 2-cyano-1-methyl-1h-indole-3-carboxylic acid (C11H8N2O2) [pubchemlite.lcsb.uni.lu]

Solubility profile of 2-(2-Cyano-1H-indol-3-yl)acetic acid in water vs organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-(2-Cyano-1H-indol-3-yl)acetic Acid

Executive Summary

2-(2-Cyano-1H-indol-3-yl)acetic acid (CAS 1069110-90-2) is a highly specialized, 3-substituted indole derivative utilized extensively as a building block in medicinal chemistry and organic synthesis[1]. Featuring both a reactive cyanoacetyl handle and an ionizable acetic acid side chain, the compound presents a complex physicochemical profile. Understanding its solubility thermodynamics is critical for researchers engaged in high-throughput screening (HTS), multi-component heterocyclic synthesis, and early-stage formulation. This whitepaper provides a comprehensive analysis of its solubility behavior across aqueous and organic media, grounded in structural causality and established thermodynamic principles.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 2-(2-Cyano-1H-indol-3-yl)acetic acid, one must first deconstruct its molecular architecture. The solubility of any solute is dictated by the energy penalty of disrupting its crystal lattice versus the energy gained through solvent-solute interactions.

-

The Indole Core: The bicyclic aromatic system is inherently hydrophobic, driving poor aqueous solubility in its neutral state.

-

The 3-Acetic Acid Moiety: This functional group introduces pH-dependent solubility. With an estimated

between 4.0 and 4.5, the carboxylic acid acts as a hydrogen-bond donor/acceptor in its unionized form and a potent ion-dipole interactor in its deprotonated (carboxylate) state. -

The 2-Cyano Substitution (The Differentiating Factor): The addition of the nitrile (

) group at the 2-position fundamentally alters the molecule's electron density compared to unsubstituted indole-3-acetic acid (IAA). As a strong electron-withdrawing group (EWG), the cyano moiety exerts an inductive pull that increases the acidity of the adjacent indole

Thermodynamic solvation pathways of 2-(2-Cyano-1H-indol-3-yl)acetic acid across different media.

Solubility Profile: Water vs. Organic Solvents

The solvation capacity of a given medium for this compound can be accurately modeled using Kamlet-Taft solvent parameters, specifically polarizability (

Aqueous Solubility (pH-Dependent)

In unbuffered water or acidic media (pH < 4.0), 2-(2-Cyano-1H-indol-3-yl)acetic acid is predominantly unionized. The hydrophobic bulk of the cyanoindole ring forces water molecules into a highly ordered, entropically unfavorable clathrate-like structure, resulting in poor solubility (< 0.1 mg/mL).

However, as dictated by the Henderson-Hasselbalch equation, raising the pH above the

Organic Solvent Solubility

-

Polar Aprotic Solvents (DMSO, DMF): These solvents exhibit high Kamlet-Taft

values (e.g., DMSO -

Polar Protic Solvents (Methanol, Ethanol): Alcohols can both donate and accept hydrogen bonds. While they dissolve the compound effectively (approx. 10-30 mg/mL), their lower dipole moments compared to DMSO result in slightly reduced solvation efficiency[2].

-

Non-Polar Solvents (Hexane, Toluene): Lacking both a dipole moment and hydrogen-bonding capabilities, these solvents cannot disrupt the strong intermolecular forces of the cyano-indole crystal lattice, rendering the compound practically insoluble.

Comparative Solubility Matrix

Note: Values are synthesized extrapolations based on the thermodynamic behavior of closely related indole-3-acetic acid derivatives[2][5].

| Solvent System | Kamlet-Taft | Solvation Mechanism | Estimated Solubility at 25°C |

| Water (pH 2.0) | 0.47 | Limited dipole-dipole; unionized | < 0.1 mg/mL (Insoluble) |

| Buffer (pH 7.4) | N/A | Ion-dipole interaction (carboxylate) | > 10.0 mg/mL (Soluble) |

| DMSO | 0.76 | Strong H-bond acceptance & dipole | > 50.0 mg/mL (Freely Soluble) |

| Ethanol | 0.75 | H-bond donor/acceptor | ~ 25.0 mg/mL (Soluble) |

| Ethyl Acetate | 0.45 | Moderate dipole; H-bond acceptor | ~ 15.0 mg/mL (Sparingly Soluble) |

| n-Hexane | 0.00 | None (Hydrophobic rejection) | < 0.01 mg/mL (Insoluble) |

Experimental Methodologies for Solubility Determination

To ensure rigorous E-E-A-T standards, solubility must be quantified empirically. The gold standard for determining the true equilibrium (thermodynamic) solubility of crystalline pharmaceutical intermediates is the Shake-Flask Method [6][7].

Protocol: Shake-Flask Thermodynamic Solubility Determination

This self-validating protocol ensures that equilibrium is reached and prevents the overestimation of solubility often seen in kinetic assays (where transient supersaturation occurs).

Step 1: Preparation of the Solid Excess

-

Weigh approximately 10 mg of crystalline 2-(2-Cyano-1H-indol-3-yl)acetic acid into a 2 mL borosilicate glass vial.

-

Ensure the amount of solid is sufficient to maintain a visible suspension (excess solid) throughout the experiment.

Step 2: Solvent Addition & Equilibration

-

Add 1.0 mL of the target solvent (e.g., pH 7.4 Phosphate Buffer or pure Ethanol) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker incubator set to exactly 25.0 ± 0.5 °C.

-

Agitate at 300-400 RPM for a minimum of 48 to 72 hours. Causality note: Extended equilibration is required because the dense crystal lattice of cyano-derivatives dissolves slowly; premature sampling yields falsely low kinetic data.

Step 3: Phase Separation

-

Remove the vial and immediately centrifuge at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved excess solid.

-

Carefully extract the supernatant. If testing in aqueous buffers, filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for membrane adsorption).

Step 4: Quantification via HPLC-UV

-

Dilute the filtered supernatant with the mobile phase to fall within the linear range of a previously established calibration curve.

-

Analyze via HPLC using a C18 column and UV detection (typically around 280 nm for indole derivatives).

-

Verify the pH of the remaining aqueous suspension to ensure the dissolution of the acidic compound did not shift the buffer capacity.

Step-by-step workflow for the Shake-Flask Thermodynamic Solubility protocol.

Formulation & Drug Development Implications

When utilizing 2-(2-Cyano-1H-indol-3-yl)acetic acid in drug discovery workflows, its solubility profile dictates handling procedures:

-

HTS Assay Preparation: Stock solutions should be prepared in 100% DMSO at concentrations up to 50 mM. However, when performing serial dilutions into aqueous assay buffers, researchers must monitor for kinetic precipitation [8]. The sudden shift from a high-

solvent (DMSO) to a high-polarity, low-solubility aqueous environment can cause the compound to crash out of solution if the final concentration exceeds its thermodynamic aqueous solubility limit at that specific pH. -

Synthetic Workflows: For multi-component reactions (e.g., synthesizing pyrimidines or pyrazoles), polar aprotic solvents like DMF or DMSO are ideal reaction media, as they fully solvate the compound and leave the reactive cyanoacetyl handle unhindered by protic solvent cages.

References

-

Cong, Y., et al. "Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents". Journal of Chemical & Engineering Data, ACS Publications, 2019. Available at:[Link]

-

Fisher Scientific. "Indole-3-acetic acid, 98+%". Thermo Scientific Alfa Aesar. Available at:[Link]

-

Jouyban, A., et al. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Pharmaceutical Sciences, 2024. Available at:[Link]

-

Bienta. "Shake-Flask Solubility Assay". Enamine Biology Services. Available at:[Link]

-

PCBIS. "Kinetic solubility". Plateforme de chimie biologique intégrative de Strasbourg. Available at:[Link]

-

Byrne, F. P., et al. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives". National Institutes of Health (PMC), 2016. Available at:[Link]

-

Catalán, J., et al. "A Generalized Solvent Basicity Scale". SciSpace, 1996. Available at:[Link]

Sources

- 1. 2-(2-Cyano-1H-indol-3-yl)acetic acid | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Generalized Solvent Basicity Scale: The Solvatochromism of 5‐Nitroindoline and Its Homomorph 1‐Methyl‐5‐nitroindoline (1996) | Javier Catalán | 194 Citations [scispace.com]

- 5. Indole-3-acetic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. scispace.com [scispace.com]

- 8. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

Biological Activity of 2-(2-Cyano-1H-indol-3-yl)acetic Acid in Plant Systems

Technical Guide & Whitepaper

Executive Summary

2-(2-Cyano-1H-indol-3-yl)acetic acid (CAS: 1069110-90-2) is a specialized indole-3-acetic acid (IAA) derivative characterized by the presence of a nitrile (–CN) group at the C2 position of the indole scaffold. Unlike the native plant hormone IAA, which drives rapid cell elongation and division, the 2-cyano derivative represents a class of auxin modulators with altered steric and electronic properties.

This guide analyzes the compound’s biological activity, focusing on its interaction with the TIR1/AFB auxin receptor complex , its metabolic stability relative to native auxins, and its utility as a chemical probe in plant physiology and synthetic chemistry. While primarily utilized as a high-value intermediate in the synthesis of bioactive heterocycles (e.g., PI3K inhibitors), its structural homology to IAA dictates specific interactions within plant signaling networks, functioning as a weak auxin agonist or a competitive antagonist depending on the specific receptor isoform (TIR1 vs. AFB5).

Chemical Identity & Physicochemical Profile

Understanding the structural constraints of this molecule is prerequisite to interpreting its biological behavior.

| Property | Specification |

| IUPAC Name | 2-(2-Cyano-1H-indol-3-yl)acetic acid |

| CAS Number | 1069110-90-2 |

| Molecular Formula | C₁₁H₈N₂O₂ |

| Molecular Weight | 200.19 g/mol |

| Key Functional Groups | Indole core, C3-Acetic Acid (Auxinic pharmacophore), C2-Nitrile (Electron-withdrawing/Steric modulator) |

| Solubility | Soluble in DMSO, MeOH; Low solubility in water (requires buffering) |

| pKa (Predicted) | ~4.75 (Carboxylic acid), Indole NH > 16 |

Structural Significance

The C2-cyano group distinguishes this molecule from native IAA. In Structure-Activity Relationship (SAR) studies of auxins:

-

Steric Hindrance: The linear nature of the cyano group minimizes steric clash compared to bulky C2-substituents (e.g., phenyl), potentially allowing entry into the TIR1 binding pocket.

-

Electronic Effect: The strong electron-withdrawing nature of the nitrile reduces the electron density of the indole ring, weakening the

stacking interactions with conserved phenylalanine residues (e.g., Phe82 in TIR1) essential for high-affinity binding.

Mechanism of Action: Auxin Signaling Modulation

Receptor Interaction (TIR1/AFB Pathway)

The primary mechanism of auxin action involves the "molecular glue" model, where the auxin molecule stabilizes the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and the Aux/IAA transcriptional repressor.

-

Native IAA Binding: IAA binds to the bottom of the hydrophobic pocket in TIR1, with the carboxylate forming an electrostatic clamp with Arg403.

-

2-Cyano-IAA Binding Kinetics:

-

Affinity Reduction: The C2-cyano group introduces a dipole that likely destabilizes the hydrophobic environment of the binding pocket, leading to a higher

(dissociation constant) compared to IAA. -

Selectivity: 2-substituted IAAs often show differential affinity for AFB5 (Auxin Signaling F-Box 5) versus TIR1. The 2-cyano derivative is predicted to act as a partial agonist , inducing a weaker conformational change in the SCF^TIR1 complex, thereby slowing the degradation of Aux/IAA repressors.

-

Metabolic Stability

Unlike Indole-3-acetonitrile (IAN), where the cyano group is on the side chain and easily hydrolyzed by nitrilases (NIT1/2/3) to active IAA, the ring-substituted C2-cyano group is metabolically recalcitrant.

-

Hydrolysis Resistance: Plant nitrilases are highly specific for aliphatic nitriles (side chains). The aromatic C2-nitrile is resistant to enzymatic hydrolysis in planta, meaning 2-(2-Cyano-1H-indol-3-yl)acetic acid acts as the terminal ligand rather than a pro-drug.

Visualization: Signaling Pathway & SAR

Auxin Signaling Cascade (DOT Diagram)

The following diagram illustrates the canonical pathway and the intervention point of 2-Cyano-IAA.

Caption: 2-Cyano-IAA competes with native IAA for the TIR1 receptor pocket. Its reduced affinity leads to incomplete degradation of Aux/IAA repressors, dampening the auxin response.

Experimental Protocols for Biological Evaluation

To validate the activity of 2-(2-Cyano-1H-indol-3-yl)acetic acid, the following standardized bioassays are recommended.

Arabidopsis Root Growth Inhibition Assay

This assay quantifies auxinic activity based on the inhibition of primary root elongation, a highly sensitive physiological marker.

Materials:

-

Arabidopsis thaliana seeds (Col-0 wild type).

-

0.5x Murashige and Skoog (MS) medium + 1% sucrose.

-

Square petri dishes (120mm).

-

Compound: 2-(2-Cyano-1H-indol-3-yl)acetic acid (dissolved in DMSO).

Protocol:

-

Sterilization: Surface sterilize seeds (70% EtOH, 1 min; 10% Bleach, 10 min). Stratify at 4°C for 2 days.

-

Plating: Plate seeds on vertical MS agar plates containing the compound at gradients: 0, 0.1, 1.0, 10, 50 µM .

-

Control: DMSO equivalent.[1]

-

Positive Control: IAA (0.1 µM) and 2,4-D (0.05 µM).

-

-

Growth: Incubate vertically at 22°C, 16h light/8h dark cycle.

-

Measurement: After 7 days, scan plates and measure primary root length using ImageJ.

-

Analysis: Plot Dose-Response Curve. Calculate

.-

Expected Result: 2-Cyano-IAA will likely show a shifted

(e.g., >10 µM) compared to IAA (~0.1 µM), indicating weak activity.

-

DR5::GUS Reporter Assay

Visualizes the spatial activation of auxin-responsive promoters.

Protocol:

-

Use DR5::GUS transgenic Arabidopsis seedlings (5 days old).

-

Transfer seedlings to liquid MS media containing 10 µM 2-Cyano-IAA .

-

Incubate for 4–6 hours.

-

Stain with X-Gluc solution overnight at 37°C.

-

Clear tissue with 70% EtOH and image.

-

Interpretation: Blue staining in the root tip indicates activation of the auxin signaling pathway. Lack of staining suggests the compound does not effectively trigger the TIR1-Aux/IAA degradation machinery.

-

Comparative Data Summary

The following table contrasts 2-Cyano-IAA with standard auxins based on structural and functional parameters.

| Compound | Structure | Receptor Affinity (TIR1) | Metabolic Fate | Biological Potency |

| IAA (Native) | Indole-3-acetic acid | High ( | Oxidative degradation (GH3) | High (Endogenous standard) |

| 2-Cyano-IAA | 2-CN-Indole-3-acetic acid | Low / Moderate | Resistant to hydrolysis | Weak Agonist / Antagonist |

| IAN | Indole-3-acetonitrile | None (Precursor) | Converted to IAA by Nitrilase | Active (via conversion) |

| 2,4-D | Synthetic Auxin | Moderate (High for AFB5) | High Stability | Very High (Herbicide) |

Synthesis & Application Notes

While biological activity is the focus, the synthesis of this compound confirms its structural integrity.

-

Synthesis Route: Knoevenagel condensation of 2-cyano-indole-3-carbaldehyde or direct cyanation of indole-3-acetic acid derivatives.

-

Pharma Application: It serves as a scaffold for PI3K inhibitors (e.g., Idelalisib analogs), where the acetic acid moiety mimics the phosphate group of the lipid substrate, and the indole provides hydrophobic anchoring.

References

-

BenchChem. (n.d.). 2-(2-Cyano-1H-indol-3-yl)acetic acid: Properties and Synthesis. Retrieved from

- Antolić, S., et al. (2003). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids. Plant Growth Regulation. (Contextual SAR for 2-substituted indoles).

- Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. (Foundational mechanism for TIR1 binding pocket).

-

Ambeed. (n.d.). Diethyl 2-acetoxy-2-(2-cyano-1H-indol-3-yl)malonate Synthesis. Retrieved from

- Google Patents. (2010). Bicyclic indole-pyrimidine PI3K inhibitor compounds. US20100305084A1.

Sources

Literature review on 2-(2-Cyano-1H-indol-3-yl)acetic acid derivatives

This guide provides an in-depth technical analysis of 2-(2-Cyano-1H-indol-3-yl)acetic acid (CAS 1069110-90-2) and its derivatives. It focuses on the chemical synthesis, structural versatility, and pharmacological applications of this specific scaffold, distinguishing it from the more common 3-cyanoacetyl indoles.

A Strategic Scaffold for Heterocyclic Construction and Drug Discovery

Executive Summary

2-(2-Cyano-1H-indol-3-yl)acetic acid is a bifunctional indole scaffold characterized by a nitrile group at the C2 position and an acetic acid moiety at the C3 position.[1] Unlike the naturally occurring auxin (Indole-3-acetic acid, IAA), the introduction of the electron-withdrawing cyano group at C2 significantly alters the electronic properties of the indole ring, reducing its oxidative susceptibility and creating a unique dipole vector.

This compound serves as a critical "linchpin" intermediate. The C3-acetic acid side chain offers classic carboxylate reactivity (esterification, amidation), while the C2-nitrile provides a latent electrophile for cyclization or a handle for hydrogen bonding in active sites. This dual functionality makes it an ideal precursor for synthesizing fused heterocyclic systems, particularly pyran-annulated indoles and pyrido[1,2-a]indoles , which are privileged structures in kinase inhibitors and anti-cancer therapeutics.

Chemical Structure and Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | 2-(2-Cyano-1H-indol-3-yl)acetic acid |

| CAS Number | 1069110-90-2 |

| Molecular Formula | C₁₁H₈N₂O₂ |

| Molecular Weight | 200.19 g/mol |

| Key Functional Groups | C2-Nitrile (Electron Withdrawing), C3-Carboxyl (Acidic), N1-H (H-bond donor) |

| Electronic Character | The C2-CN group deactivates the indole ring towards electrophilic attack compared to IAA, stabilizing the scaffold against metabolic oxidation.[1][2] |

Synthesis Architectures

Synthesizing the 2-cyano-3-acetic acid substitution pattern is non-trivial due to the inherent nucleophilicity of the indole C3 position and the difficulty of introducing a cyano group at C2 after the ring is formed.[1]

Primary Synthetic Route: C3 Functionalization of 2-Cyanoindole

The most robust protocol involves the installation of the acetic acid side chain onto a pre-formed 2-cyanoindole core. Direct alkylation is avoided due to N-alkylation competition; instead, a glyoxylation-reduction sequence is employed.

Protocol Logic:

-

Starting Material: Indole-2-carbonitrile (commercially available or synthesized via dehydration of indole-2-carboxamide).

-

C3-Acylation: Reaction with oxalyl chloride is highly regioselective for the C3 position, even with the deactivating C2-nitrile.

-

Reduction: The resulting glyoxylic acid intermediate is reduced to the acetic acid. Standard Wolff-Kishner conditions are too harsh for the nitrile; therefore, a mild reduction using triethylsilane (Et₃SiH) or catalytic hydrogenation is preferred.

Step-by-Step Methodology:

-

Glyoxylation:

-

Dissolve 2-cyanoindole (10 mmol) in anhydrous diethyl ether (50 mL) at 0°C.

-

Add oxalyl chloride (12 mmol) dropwise. The electron-deficient ring may require reflux for 2 hours.

-

Observation: Formation of a yellow precipitate (glyoxyl chloride intermediate).

-

Quench with water/THF mixture to hydrolyze the acid chloride to the 2-cyanoindole-3-glyoxylic acid .

-

-

Reduction to Acetic Acid:

-

Suspend the glyoxylic acid intermediate in acetic acid (20 mL).

-

Add hypophosphorous acid (H₃PO₂) and iodine (catalytic) or use Triethylsilane (Et₃SiH) with Trifluoroacetic acid (TFA).

-

Condition: Reflux for 4–6 hours.

-

Mechanism:[3][4][5] The carbonyl is reduced to a methylene group (-CH₂-), yielding 2-(2-Cyano-1H-indol-3-yl)acetic acid .

-

Purification: Recrystallize from ethanol/water.[6]

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from precursor to the final scaffold and its downstream derivatives.

Caption: Synthetic pathway for CAS 1069110-90-2 via C3-glyoxylation and subsequent chemoselective reduction.

Derivatization and Applications

The primary utility of 2-(2-Cyano-1H-indol-3-yl)acetic acid lies in its ability to undergo Multicomponent Reactions (MCRs) . The proximity of the C2-cyano group and the C3-acetic acid side chain allows for intramolecular cyclizations that "lock" the molecule into rigid, bioactive conformations.

Synthesis of Pyran-Annulated Indoles

These derivatives are highly sought after for their potential as anti-proliferative agents against cancer cell lines (e.g., MCF-7, HeLa).

Reaction Type: One-pot, three-component condensation. Reagents: Scaffold + Aromatic Aldehyde + Malononitrile. Catalyst: Piperidine or DABCO.

Protocol:

-

Dissolve 2-(2-Cyano-1H-indol-3-yl)acetic acid (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol) in ethanol (10 mL).

-

Add catalytic piperidine (3 drops).

-

Reflux for 3–5 hours.

-

Mechanism:

-

Step A: Knoevenagel condensation of aldehyde and malononitrile forms an arylidenemalononitrile intermediate.

-

Step B: Michael addition of the indole C3-methylene (activated by the carboxyl group) to the intermediate.

-

Step C: Intramolecular cyclization involving the C2-cyano group and the newly formed enolate, followed by tautomerization.

-

-

Result: Formation of a pyrano[2,3-b]indole or similar fused system, often accompanied by decarboxylation or lactonization depending on exact conditions.

Biological Significance[1][2]

-

Auxin Antagonism: Unlike IAA, which promotes plant growth, 2-cyano derivatives often act as antagonists or transport inhibitors due to the steric and electronic steric clash of the cyano group in the TIR1 auxin receptor pocket.

-

Kinase Inhibition: The fused heterocyclic derivatives (pyran/pyridine hybrids) mimic the ATP-binding motif of kinases. The indole NH and the cyano-derived nitrogen provide critical hydrogen bonding points.[1]

References

-

BenchChem. (2025).[6] 2-(2-Cyano-1H-indol-3-yl)acetic acid | Structure and Applications. Retrieved from

-

PubChem. (2024). 2-(4-Cyano-1H-indol-3-yl)acetic acid and related isomers. National Library of Medicine. Retrieved from

-

Organic Chemistry Portal. (2024). Synthesis of Indoles and Functionalization. Retrieved from

-

MDPI. (2020). (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide: Design and Synthesis. Molecules. Retrieved from

-

Royal Society of Chemistry. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications. RSC Advances. Retrieved from

Sources

- 1. 2-(2-Cyano-1H-indol-3-yl)acetic acid | Benchchem [benchchem.com]

- 2. US20100305084A1 - Bicyclic indole-pyrimidine pi3k inhibitor compounds selective for p110 delta, and methods of use - Google Patents [patents.google.com]

- 3. Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014 | MDPI [mdpi.com]

- 4. Indole synthesis [organic-chemistry.org]

- 5. Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of 2-(2-Cyano-1H-indol-3-yl)acetic Acid in Modern Drug Discovery

An In-depth Technical Guide

Abstract

2-(2-Cyano-1H-indol-3-yl)acetic acid (Compound 1 ) is a specialized heterocyclic compound that, while not an end-drug itself, serves as a highly valuable and versatile precursor in medicinal chemistry. Its strategic importance lies in the unique combination of three key functional moieties: a privileged indole scaffold, a reactive acetic acid side chain, and an activating cyano group at the C2 position. This guide elucidates the core chemical principles of Compound 1 , details its synthetic routes, and provides a comprehensive overview of its application as a foundational building block for the synthesis of diverse, biologically active heterocyclic systems. We will explore the rationale behind its use in constructing novel therapeutic agents, with a focus on potential applications in oncology, inflammation, and infectious diseases, supported by detailed experimental protocols and mechanistic insights.

Core Molecular Attributes and Strategic Value

2-(2-Cyano-1H-indol-3-yl)acetic acid (IUPAC: 2-(2-cyano-1H-indol-3-yl)acetic acid, CAS: 1069110-90-2) is a derivative of indole-3-acetic acid, the most common naturally occurring plant hormone of the auxin class[1]. However, the introduction of a cyano (-C≡N) group at the 2-position of the indole ring fundamentally alters its chemical reactivity and directs its utility away from agrochemicals and towards pharmaceutical synthesis.

The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs[2][3]. Its structure allows for diverse interactions with biological targets. The true value of Compound 1 emerges from the interplay of its functional groups:

-

Indole Core: Provides a rigid, aromatic framework capable of participating in π-π stacking, hydrogen bonding (via the N-H group), and hydrophobic interactions with protein targets.

-

Acetic Acid Side Chain (-CH₂COOH): Offers a key point for derivatization, enabling the formation of amides, esters, and other conjugates. This carboxylic acid moiety can also serve as a critical hydrogen bond donor/acceptor or ionic anchor within an enzyme's active site.

-

2-Cyano Group (-C≡N): This strong electron-withdrawing group significantly influences the electronic properties of the indole ring. Critically, it activates the adjacent methylene group of the acetic acid side chain, making it a highly reactive handle for a variety of condensation reactions pivotal for building more complex molecular architectures[4].

This strategic combination makes Compound 1 an ideal starting material for multi-component reactions (MCRs), enabling the rapid assembly of diverse chemical libraries for high-throughput screening[4][5].

Table 1: Physicochemical Properties of 2-(2-Cyano-1H-indol-3-yl)acetic Acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | [4] |

| Molecular Weight | 200.19 g/mol | [4] |

| IUPAC Name | 2-(2-cyano-1H-indol-3-yl)acetic acid | [4] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C#N)CC(=O)O | [4] |

| Appearance | Predicted: White to off-white solid | General Chemical Knowledge |

Synthesis and Chemical Reactivity

The synthesis of 2-cyano-3-substituted indoles like Compound 1 has evolved to improve efficiency and yield, moving away from multi-step processes that required protecting groups[6]. Modern approaches prioritize one-pot cascade reactions.

Representative Synthetic Pathway: One-Pot Cascade Reaction

A highly efficient method for synthesizing the core cyanoindole structure involves a one-pot cascade reaction starting from simpler precursors like 2-(2-bromophenyl)acetonitriles and an appropriate aldehyde[4]. The sequence is initiated by an aldol-type condensation, followed by a copper-catalyzed amination to form the C-N bond, and finally, an intramolecular Michael addition that results in cyclization[4].

Caption: One-pot cascade synthesis of the 2-cyanoindole scaffold.

Core Reactivity: The Knoevenagel Condensation

The primary utility of Compound 1 stems from the reactivity of its cyanoacetyl group. The electron-withdrawing cyano group acidifies the α-protons of the acetic acid methylene group, making them susceptible to deprotonation by a mild base. The resulting carbanion is a potent nucleophile, perfectly primed for Knoevenagel condensation with various aldehydes and ketones. This reaction is a cornerstone for synthesizing a vast array of heterocyclic derivatives.

Caption: Central role of Knoevenagel condensation using Compound 1.

Pharmaceutical Applications via Chemical Elaboration

Compound 1 is a launchpad for synthesizing heterocycles with demonstrated or potential therapeutic value. The literature on related 3-cyanoacetyl indoles provides a clear blueprint for the types of molecules that can be generated and their biological activities[2][3][5].

Application in Anti-Inflammatory Drug Design

The indole-3-acetic acid scaffold is present in the well-known NSAID, indomethacin. By using Compound 1 as a starting point, novel hybrid molecules can be designed to target key inflammatory mediators.

Workflow: A Knoevenagel condensation between an indole-3-carboxaldehyde (a related precursor) and a cyano-N-phenylacetamide fragment (derived from paracetamol) has been used to create a hybrid compound, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide[7][8]. This molecule demonstrated significant in vitro inhibition of nitrite, IL-1β, and TNFα production in macrophage cell lines and showed in vivo efficacy in paw edema and peritonitis models[7][8]. This strategy showcases how fragments from known drugs can be combined using the reactive cyano-indole chemistry to generate new anti-inflammatory candidates.

Caption: Synthesis pathway for a hybrid anti-inflammatory agent.

Application in Antimicrobial Agent Development

Multi-component reactions using 3-cyanoacetyl indoles are highly effective for producing complex nitrogen-containing heterocycles like pyridines, pyrimidines, and pyrans[2][5]. Many of these scaffolds exhibit promising antimicrobial and antifungal activities[3].

Workflow: A one-pot, four-component reaction between a 3-cyanoacetyl indole, an aromatic aldehyde, malononitrile, and ammonium acetate can yield highly substituted 2-amino-pyridine-3,5-dicarbonitriles[2]. Derivatives synthesized through similar pathways have shown potent antibacterial activity against strains like P. aeruginosa and K. pneumoniae and antifungal properties[9][10].

Experimental Protocol: Synthesis of 2-Amino-Pyridine Derivatives

-

Reactant Preparation: To a solution of 3-cyanoacetyl indole (1 mmol), an appropriate aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in aqueous micellar media, add ammonium acetate (1.2 mmol).

-

Catalyst Addition: Introduce a catalyst such as Vitamin B1 (5 mol%) and CTAB (10 mol%)[2].

-

Reaction: Stir the mixture at 57 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitrile derivative[2].

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Application in Oncology: Prodrug and Kinase Inhibitor Scaffolds

The indole-3-acetic acid (IAA) backbone has been explored as a non-toxic prodrug that can be converted into a cytotoxic agent specifically at a tumor site[11][12]. This is achieved through enzyme-prodrug systems, such as linking the horseradish peroxidase (HRP) enzyme to a tumor-specific antibody. When the IAA-based prodrug is administered, HRP at the tumor site oxidizes it into a toxic radical species, leading to localized cell death[1][11][12].

While Compound 1 itself has not been reported for this use, its structure is primed for such applications. The cyano group could modulate the oxidative potential and stability of the resulting radical. Furthermore, derivatives of Compound 1 , such as triazoles, have been evaluated for cytotoxic potential and protein kinase inhibition, a key target in cancer therapy[9].

Future Outlook and Conclusion

2-(2-Cyano-1H-indol-3-yl)acetic acid is a quintessential example of a strategic molecular tool. Its value is not in its own bioactivity but in its potential to unlock vast and diverse chemical spaces. The combination of a privileged indole core with a highly reactive cyanoacetyl handle makes it an ideal precursor for constructing libraries of complex heterocyclic compounds through efficient, often one-pot, synthetic methodologies.

Future research should focus on leveraging this precursor to:

-

Expand Chemical Diversity: Systematically react Compound 1 with a wide range of aldehydes, ketones, and other electrophiles in multi-component reactions to generate novel libraries.

-

Target Specific Disease Pathways: Design derivatives aimed at validated but challenging targets, such as protein-protein interactions or specific kinase isoforms. For example, cyano-substituted indole derivatives have recently been designed as ligands for α-synuclein aggregates, relevant to neurodegenerative diseases like Parkinson's[13].

-

Optimize ADME Properties: Utilize the acetic acid handle for creating prodrugs or conjugates to improve the solubility, bioavailability, and pharmacokinetic profiles of active compounds derived from the core scaffold.

References

- Olyaei, A., et al. (2023).

-

Olyaei, A., et al. (2023, July 19). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. Retrieved March 4, 2026, from [Link]

-

Olyaei, A., et al. (2023, July 20). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications. RSC Publishing. Retrieved March 4, 2026, from [Link]

-

Wardman, P., et al. (2002, September 16). Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy. Bioorganic & Medicinal Chemistry Letters. Retrieved March 4, 2026, from [Link]

-

Zia-ur-Rehman, M., et al. (2023, February 26). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry. Retrieved March 4, 2026, from [Link]

- Dafydd, L., et al. (2002). Use of indole-3-acetic acid derivatives in medicine. Google Patents.

-

Walters, M., et al. (2021, August 12). Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P). DigitalCommons@UNMC. Retrieved March 4, 2026, from [Link]

-

Wang, W., et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Chemical Neuroscience. Retrieved March 4, 2026, from [Link]

-

Moody, C. J., & Roff, G. J. (n.d.). A Convenient Synthesis of 2-Cyano-3-Substituted Indoles. Synlett. Retrieved March 4, 2026, from [Link]

-

Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved March 4, 2026, from [Link]

-

de Oliveira, R. S., et al. (2020, April 8). (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. Molecules. Retrieved March 4, 2026, from [Link]

-

Patel, N. B., et al. (2021). Synthesis, characterization, and screening for the antimicrobial activity of 2-(3-(2-cyano-2-(p-tolylamino)vinyl)-1H-indol-1-yl)-N-arylacetamide derivatives. ResearchGate. Retrieved March 4, 2026, from [Link]

-

Olyaei, A., et al. (2023, July 12). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. ResearchGate. Retrieved March 4, 2026, from [Link]

-

Kumar, D., et al. (2015). Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Organic & Biomolecular Chemistry. Retrieved March 4, 2026, from [Link]

-

Gazarian, I. G., et al. (1998). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. Biochemical Journal. Retrieved March 4, 2026, from [Link]

-

de Oliveira, R. S., et al. (2020). (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. Molecules. Retrieved March 4, 2026, from [Link]

Sources

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 2-(2-Cyano-1H-indol-3-yl)acetic acid | Benchchem [benchchem.com]

- 5. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. mdpi.com [mdpi.com]

- 8. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents [patents.google.com]

- 13. Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Crystallization Techniques for 2-(2-Cyano-1H-indol-3-yl)acetic acid

Introduction

2-(2-Cyano-1H-indol-3-yl)acetic acid is a versatile heterocyclic building block in medicinal chemistry and drug discovery.[1] Its indole scaffold, substituted with both a cyano and a carboxylic acid moiety, presents a unique crystallization challenge and opportunity. The ability to control the solid-state form of an active pharmaceutical ingredient (API) is critical for ensuring consistent purity, stability, bioavailability, and manufacturability. This document provides a comprehensive guide to developing robust crystallization protocols for 2-(2-Cyano-1H-indol-3-yl)acetic acid, grounded in fundamental principles of physical organic chemistry and materials science.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its functional groups and related indole analogs.[2][3] The indole ring provides a rigid, planar core, while the carboxylic acid and cyano groups introduce polarity and hydrogen bonding capabilities.

| Property | Predicted Value/Characteristic | Rationale & Implications for Crystallization |

| Molecular Weight | 200.19 g/mol | A relatively small molecule, which is generally favorable for crystallization. |

| Polarity | Polar | The presence of N-H, -COOH, and -C≡N groups suggests high polarity. The molecule will likely be soluble in polar solvents. |

| Hydrogen Bonding | Donor (N-H, -OH) & Acceptor (C=O, -C≡N) | Strong intermolecular hydrogen bonding is expected, which can lead to stable crystal lattices but may also present challenges in dissolution. |

| pKa | ~4-5 (for Carboxylic Acid) | The acidic proton will influence solubility in aqueous solutions with varying pH. The compound will be more soluble in basic solutions. |

| Melting Point | Expected to be relatively high (>150 °C) | Strong intermolecular forces suggest a high energy requirement to break the crystal lattice. A related compound, Indole-3-acetic acid, melts at 165-169 °C.[2] |

| Solubility | Low in non-polar solvents (e.g., hexanes, toluene). Moderate to high in polar protic (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate, THF).[3][4] | Solvent selection will be critical. A solvent system where the compound has moderate solubility at room temperature and high solubility at elevated temperatures is ideal for cooling crystallization. |

Part 1: Solvent Screening and Selection

The foundation of any successful crystallization protocol is the selection of an appropriate solvent system. An ideal solvent will exhibit a steep solubility curve, meaning the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures.

Protocol 1: Systematic Solvent Screening

This protocol aims to identify suitable solvents for cooling crystallization and potential solvent/anti-solvent systems.

Methodology:

-

Preparation: Place approximately 10 mg of 2-(2-Cyano-1H-indol-3-yl)acetic acid into several small, labeled vials.

-

Solvent Addition: To each vial, add a different test solvent (see table below) in 0.1 mL increments.

-

Room Temperature Solubility: After each addition, vigorously stir or sonicate the vial and observe the solubility at ambient temperature.

-

Elevated Temperature Solubility: If the compound is insoluble or sparingly soluble at room temperature, gently heat the vial (e.g., to 60 °C) and observe.[4]

-

Cooling and Observation: If the compound dissolves at an elevated temperature, allow the solution to cool slowly to room temperature, and then further cool in an ice bath. Observe for crystal formation.[4]

-

Classification: Categorize the solvents based on the observations.

Table of Common Solvents for Screening: [4]

| Solvent Class | Examples | Polarity | Boiling Point (°C) | Expected Behavior |

| Alcohols | Methanol, Ethanol, Isopropanol | Polar Protic | 65, 78, 82 | Good candidates for cooling crystallization due to hydrogen bonding potential. |

| Ketones | Acetone, Methyl Ethyl Ketone | Polar Aprotic | 56, 80 | Likely to be good "good" solvents. |

| Esters | Ethyl Acetate | Medium Polarity | 77 | A versatile solvent, may show a good solubility profile. |

| Ethers | Tetrahydrofuran (THF) | Low Polarity | 66 | May be a good solvent, potentially for use with an anti-solvent. |

| Hydrocarbons | Heptane, Toluene | Non-polar | 98, 111 | Expected to be poor solvents (potential anti-solvents). |

| Water | - | Very Polar Protic | 100 | Solubility may be low at neutral pH but will increase with the addition of a base. |

Workflow for Solvent Selection

Caption: Workflow for systematic solvent screening.

Part 2: Crystallization Protocols

Based on the solvent screen, the following detailed protocols can be employed. The initial material should be of high purity to facilitate crystallization; if necessary, purify the crude product by column chromatography first.[5]

Protocol 2: Cooling Crystallization

This is the most common technique and is effective when a solvent with a steep temperature-dependent solubility profile is identified.

Methodology:

-

Dissolution: In a flask, suspend 2-(2-Cyano-1H-indol-3-yl)acetic acid in a minimal amount of the chosen solvent (e.g., isopropanol) identified in Protocol 1.

-

Heating: Gently heat the mixture with stirring until all the solid has dissolved. Add a small amount of additional solvent if necessary to achieve full dissolution.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel to remove them. This step should be done quickly to prevent premature crystallization.[4]

-

Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the growth of larger, more well-defined crystals, insulate the flask (e.g., with glass wool or by placing it in a large beaker of warm water).

-

Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for several hours to maximize the yield of crystals.

-

Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any residual soluble impurities.[4]

-

Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Anti-Solvent Addition Crystallization

This method is useful when the compound is highly soluble in a "good" solvent, even at low temperatures. The principle is to reduce the solubility by adding a "poor" solvent (the anti-solvent) in which the compound is insoluble.[6][7]

Methodology:

-

Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone or THF) at room temperature.

-

Anti-Solvent Addition: Slowly add a pre-selected anti-solvent (e.g., heptane or water) dropwise to the stirred solution. The rate of addition is critical for controlling crystal size.[6]

-

Induce Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, which indicates the onset of nucleation.

-

Crystal Growth: Allow the mixture to stir for several hours to allow for complete crystal growth.

-

Collection and Drying: Collect and dry the crystals as described in Protocol 2.

Caption: Workflow for anti-solvent crystallization.

Protocol 4: Vapor Diffusion

This technique is ideal for growing high-quality single crystals suitable for X-ray diffraction analysis. It is a very slow crystallization method.

Methodology:

-

Inner Vial: Dissolve a few milligrams of the compound in a small volume (e.g., 0.5 mL) of a "good," relatively volatile solvent (e.g., acetone) in a small, open vial.

-

Outer Beaker: Place this vial inside a larger beaker or jar that contains a larger volume (e.g., 5-10 mL) of a "poor," more volatile anti-solvent (e.g., diethyl ether or hexane).[4]

-

Sealing: Seal the larger container tightly.

-

Diffusion: Over time (hours to days), the anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and promoting slow crystal growth.

-

Collection: Once suitable crystals have formed, carefully remove them and dry them.

Part 3: Troubleshooting Common Crystallization Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Oiling Out | The solution becomes supersaturated below the melting point of the solid, or the compound has a low melting point in the solvent. | - Re-heat the oil in more solvent and cool very slowly. - Use a more dilute solution. - Change to a lower polarity solvent. - Add a seed crystal. |

| No Crystals Form | Solution is not sufficiently supersaturated; nucleation is inhibited. | - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the compound. - Cool the solution to a lower temperature. - Allow some solvent to evaporate slowly. |

| Amorphous Solid Precipitates | Crystallization is happening too rapidly. | - Reduce the rate of cooling. - Reduce the rate of anti-solvent addition. - Use a more viscous solvent to slow diffusion. |

| Poor Crystal Quality | Impurities are present; cooling was too rapid. | - Re-purify the starting material (e.g., via chromatography).[5] - Ensure a slower cooling rate. - Consider a different solvent system. |

Part 4: Crystal Characterization

Once crystals are obtained, it is essential to characterize their solid-state properties.

-

X-Ray Powder Diffraction (XRPD): The primary technique for identifying the crystal form (polymorph) and assessing crystallinity. Each crystalline phase has a unique diffraction pattern.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point and detect polymorphic transitions.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to identify the presence of solvates or hydrates.

-

Microscopy (e.g., SEM): Visualizes the crystal morphology (shape and size), which can impact bulk properties like flowability and dissolution rate.

Conclusion

The crystallization of 2-(2-Cyano-1H-indol-3-yl)acetic acid is a multifactorial process that requires systematic optimization. By carefully selecting the solvent system and controlling the rate of supersaturation through cooling, anti-solvent addition, or vapor diffusion, it is possible to obtain a crystalline solid with desired purity, yield, and physical properties. The protocols and troubleshooting guide provided herein offer a robust framework for researchers and drug development professionals to successfully navigate the challenges of crystallizing this important indole derivative.

References

- Benchchem. Technical Support Center: Crystallization of Organometallic Carboxylic Acids.

- Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.

- PubChem. 2-(4-Cyano-1H-indol-3-yl)acetic acid.

- RSC Publishing. Green Chemistry. (2022).

- Google Patents. WO2014083113A1 - Crystallization process of tricyclic indole derivatives. (2014).

- ACS Publications. Practical Methodologies for the Synthesis of Indoles. (2006). Chemical Reviews.

- ijarsct. Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. (2022).

- Mettler Toledo. Using AntiSolvent for Crystallization.

- The Good Scents Company. indole acetic acid, 87-51-4.

- Benchchem. 2-(2-Cyano-1H-indol-3-yl)acetic acid.

- RM@Schools. Antisolvent Crystallization.

- MDPI. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. (2020).

- Thermo Scientific Alfa Aesar. Indole-3-acetic acid, 98+% 5 g.

Sources

- 1. 2-(2-Cyano-1H-indol-3-yl)acetic acid | Benchchem [benchchem.com]

- 2. indole acetic acid, 87-51-4 [thegoodscentscompany.com]

- 3. Indole-3-acetic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mt.com [mt.com]

- 7. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

Application Note: 2-(2-Cyano-1H-indol-3-yl)acetic acid as a Versatile Synthetic Intermediate in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-(2-Cyano-1H-indol-3-yl)acetic acid (CAS: 1069110-90-2)

Executive Summary & Structural Profiling

In modern medicinal chemistry, the indole scaffold is widely recognized as a "privileged structure" due to its ubiquitous presence in biologically active natural products and approved therapeutics[1]. 2-(2-Cyano-1H-indol-3-yl)acetic acid represents a highly specialized, tri-functional building block designed to accelerate the discovery of novel heterocyclic systems.

Unlike standard indole derivatives, this compound features three orthogonal reactive handles:

-

A Nitrile Group (-C≡N) at C2: Acts as a potent electrophile and a precursor for amidines, tetrazoles, or primary amines.

-

An Acetic Acid Chain (-CH₂COOH) at C3: Provides an acidic α-methylene carbon for nucleophilic substitution and a carboxyl group for amidation/esterification.

-

The Indole Nitrogen (N-H): Available for alkylation, arylation, or protection strategies.

This unique structural topology makes it an exceptional intermediate for Multi-Component Reactions (MCRs), enabling the rapid, atom-economic assembly of complex architectures such as pyrans, pyridines, pyrimidines, and pyrazoles[1][2].

Physicochemical Properties

| Property | Value | Structural Significance |

| IUPAC Name | 2-(2-cyano-1H-indol-3-yl)acetic acid | Defines the precise regiochemistry of the reactive handles. |

| CAS Number | 1069110-90-2 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C₁₁H₈N₂O₂ | Indicates a high degree of unsaturation (Index of Hydrogen Deficiency = 9). |

| Molecular Weight | 200.19 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |

| ¹H NMR Marker | δ 11.0–12.0 ppm (broad singlet) | Confirms the presence of the acidic indole N-H proton; critical for reaction validation[1]. |

Mechanistic Insights: De Novo Synthesis

The synthesis of the 2-cyano-1H-indol-3-yl acetic acid framework prioritizes atom economy and efficiency. The most robust method involves a one-pot cascade reaction utilizing 2-(2-bromophenyl)acetonitriles, aldehydes, and aqueous ammonia[2].

Causality of the Cascade Design: Isolating highly reactive intermediates often leads to yield degradation and increased solvent waste. By employing a cascade strategy, the initial aldol-type condensation generates an α,β-unsaturated nitrile in situ. The addition of a copper catalyst and aqueous ammonia (a highly cost-effective and safe nitrogen source) triggers an Ullmann-type C-N bond formation at the ortho-bromo position. Finally, the proximity of the newly formed amine to the unsaturated system drives a spontaneous intramolecular Michael addition , rapidly closing the pyrrole ring to form the indole core[2].

Cascade synthesis mechanism of 2-(2-Cyano-1H-indol-3-yl)acetic acid.

Application Workflows: Constructing Complex Heterocycles

The cyanoacetyl moiety is a highly reactive handle. When subjected to multi-component reaction (MCR) conditions, the α-methylene carbon acts as a nucleophile, while the nitrile carbon acts as an electrophile. This dual reactivity allows the intermediate to condense with aldehydes, ketones, and active methylene compounds in a single vessel to yield heavily substituted, polycyclic heterocycles[1].

Multi-component reaction pathways utilizing the cyano-indole intermediate.

Experimental Protocols

Protocol A: Self-Validating Copper-Catalyzed Cascade Synthesis

Objective: Synthesize the 2-cyano-1H-indole core from simple precursors.

Rationale & Causality: Copper(I) iodide is selected as the catalyst due to its high affinity for facilitating Ullmann-type C-N couplings at a fraction of the cost of Palladium alternatives. Potassium carbonate (K₂CO₃) is utilized not only to drive the initial aldol condensation but also to neutralize the hydrobromic acid generated during the amination step, preventing catalyst poisoning.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube, combine 2-(2-bromophenyl)acetonitrile (1.0 equiv), the desired aldehyde (1.2 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv).

-

Solvent & Reactant Addition: Add DMSO (0.5 M) followed by aqueous ammonia (25-28%, 3.0 equiv). Note: DMSO is chosen for its ability to solubilize all intermediates and stabilize the Cu-amine transition state.

-

Reaction: Seal the tube and heat the mixture to 90 °C for 12–16 hours under an argon atmosphere. Monitor via TLC (Hexanes:EtOAc 3:1).

-

Work-up (Self-Validation): Cool to room temperature. Dilute with water and wash with ethyl acetate to remove unreacted aldehyde. Carefully acidify the aqueous layer with 1M HCl to pH ~3. The target carboxylic acid will precipitate.

-

Analytical Validation: Filter the precipitate and dry under a vacuum. Run a ¹H NMR (DMSO-d₆). The protocol is validated if a distinct broad singlet appears at δ 11.0–12.0 ppm, confirming the successful formation of the indole ring and the presence of the N-H proton[1].

Protocol B: α-Substitution via Lithium Diisopropylamide (LDA)

Objective: Regioselective functionalization of the acetic acid side chain.

Rationale & Causality: To functionalize the α-carbon, a strong, non-nucleophilic base like LDA is required to generate the carbanion[2]. However, the indole N-H and the carboxylic acid -OH are significantly more acidic than the α-methylene protons. Therefore, prior protection (e.g., N-Boc and methyl esterification) is mandatory to prevent reagent depletion and complex mixtures. The reaction must be kept at -78 °C to stabilize the highly reactive carbanion and prevent it from attacking the adjacent electrophilic nitrile group.

Step-by-Step Methodology:

-

Deprotonation: Dissolve the fully protected 2-(2-Cyano-1H-indol-3-yl)acetate (1.0 equiv) in anhydrous THF (0.2 M) under an inert nitrogen atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Addition: Dropwise add LDA (1.1 equiv, typically a 2.0 M solution in THF/heptane/ethylbenzene). Stir for 45 minutes at -78 °C to ensure complete enolate formation.

-

Electrophile Addition: Slowly add the chosen electrophile (e.g., an alkyl halide, 1.2 equiv). Maintain the temperature at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

-

Quenching: Quench the reaction strictly with saturated aqueous NH₄Cl. Causality: A mild proton source is required to safely destroy unreacted LDA and carbanions without hydrolyzing the ester or nitrile groups.

-

Extraction: Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the primary synthetic transformations involving this intermediate, based on standard medicinal chemistry optimizations.

| Reaction Type | Catalyst / Base | Temp (°C) | Time (h) | Avg. Yield (%) | Key Mechanistic Advantage |

| Cascade Synthesis | CuI / K₂CO₃ | 90 | 12–16 | 75–85 | High atom economy; avoids isolation of unstable intermediates. |

| MCR (Pyrans) | Piperidine (cat.) | 80 | 4–6 | 80–90 | Rapid generation of molecular complexity in a single step. |

| α-Substitution | LDA | -78 to RT | 2–4 | 65–80 | Strict regiocontrol; preserves the cyano group integrity. |

References

Sources

Application Note: Solubilization and Cell Culture Delivery of 2-(2-Cyano-1H-indol-3-yl)acetic acid

This Application Note is designed for researchers utilizing 2-(2-Cyano-1H-indol-3-yl)acetic acid (CAS: 1069110-90-2) in biological assays. As this compound is often used as a high-value intermediate or novel screening candidate, specific solubility data is frequently absent from standard certificates of analysis.[1]

This protocol utilizes a First-Principles Approach to solubility, ensuring stability and reproducibility in cell culture environments.[1]

Compound Profile & Physicochemical Logic[1]

Before attempting dissolution, it is critical to understand the molecule's behavior.[1] 2-(2-Cyano-1H-indol-3-yl)acetic acid is a functionalized indole derivative.[2] Its solubility is governed by the interplay between the hydrophobic indole core, the polarizable cyano group, and the ionizable carboxylic acid tail.[1]

| Property | Value / Characteristic | Implication for Protocol |

| Molecular Weight | ~200.19 g/mol | Small molecule; rapid diffusion.[1] |

| Hydrophobicity | Moderate (Indole core) | Low water solubility in neutral/acidic pH.[1] Requires organic co-solvent.[1] |

| Acidity (pKa) | Weak Acid (COOH) | Soluble in alkaline buffers, but prone to precipitation in acidic media.[1] |

| Reactivity | Indole/Cyano moieties | Light Sensitive. Oxidation risk.[1] Protect from UV/Fluorescent light.[1] |

The "Solvent Paradox" in Cell Culture

Directly dissolving this compound in cell culture media (pH 7.2–7.[1]4) is risky.[1] While the carboxylic acid can deprotonate to form a salt, the kinetics are slow, and the hydrophobic indole core often drives micro-precipitation—invisible to the naked eye but devastating to assay reproducibility.[1]

Scientific Decision: We will use Dimethyl Sulfoxide (DMSO) for the master stock solution.[1] DMSO is an aprotic polar solvent that disrupts the crystal lattice of the indole derivative effectively, ensuring a homogenous solution before introduction to the aqueous environment.[1]

Protocol: Preparation of Master Stock Solution

Target Concentration: 50 mM (Recommended for flexibility) Vehicle: Anhydrous DMSO (Cell Culture Grade)[1]

Materials Required[1][2][3][4][5][6][7]

-

2-(2-Cyano-1H-indol-3-yl)acetic acid (Solid)

-

DMSO (Dimethyl Sulfoxide), anhydrous, ≥99.9%, sterile-filtered[1]

-

Vortex mixer[1]

-

Amber glass vials (to protect from light)[1]

-

0.22 µm PTFE (Polytetrafluoroethylene) Syringe Filter (Do NOT use Nylon, which can bind small organic molecules).[1]

Step-by-Step Methodology

-

Gravimetric Verification:

-

Solvent Addition:

-

Dissolution Mechanics:

-

Sterilization (Critical Step):

-

Although DMSO is bacteriostatic, it is not sporicidal.[1]

-

Pass the stock solution through a 0.22 µm PTFE syringe filter into a sterile amber vial.

-

Why PTFE? It is chemically resistant to DMSO and has low drug-binding properties compared to PES or Nylon.

-

Cell Culture Delivery & Dilution Strategy

Direct addition of high-concentration DMSO stock to cells causes "Solvent Shock," leading to immediate protein precipitation or local cytotoxicity.[1]

The "Intermediate Dilution" Method

This method creates a buffer zone to prevent compound crashing (precipitation) when entering the aqueous phase.[1]

Workflow Diagram (Graphviz):

Figure 1: Step-wise dilution strategy to mitigate precipitation risks. The Intermediate step allows the researcher to visually inspect for crystal formation before treating cells.

Execution Steps:

-

Calculate DMSO Limit: Ensure the final DMSO concentration in the cell culture well is < 0.5% (v/v) , ideally 0.1% .[1][3]

-

Pre-warm Media: Cold media promotes precipitation.[1] Ensure culture media is at 37°C.

-

Rapid Dispersion: When adding the stock to the media, pipette directly into the liquid (do not touch the sidewalls) and mix immediately.

Quality Control & Troubleshooting

Even with perfect technique, specific batches of media (varying serum proteins) can affect solubility.[1]

| Observation | Diagnosis | Corrective Action |

| Cloudiness upon media addition | Compound "Crashing Out" | The concentration is above the solubility limit in aqueous buffer. Reduce working concentration or use the "Intermediate Dilution" step. |

| Media turns pink/brown | Indole Oxidation | The compound has degraded due to light/air.[1] Discard stock. Prepare fresh in amber vials and purge headspace with Nitrogen gas if possible. |

| Cell death in Vehicle Control | DMSO Toxicity | The cells are sensitive to DMSO.[1][3] Lower final DMSO to < 0.1% . |

Self-Validating Solubility Test

Before running a valuable experiment, perform a "Mock Dilution" :

-

Prepare a clear tube with 1 mL of culture media.[1]

-

Add the calculated volume of compound stock.[1]

-

Incubate at 37°C for 1 hour.

-

Validation: Inspect against a light source or under a microscope (4x objective). If crystals are visible, the concentration is too high for this media formulation.[1]

References

-

PubChem. 2-(2-Cyano-1H-indol-3-yl)acetic acid Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link] (Accessed Oct 2023).[1]

-

Timm, M. et al. Dimethyl sulfoxide (DMSO) in cell culture: A review of its biological effects and toxicity.[1]Cytotechnology, 2013.[1] Available at: [Link]

Sources

Technical Application Note: Strategic Functionalization of 2-(2-Cyano-1H-indol-3-yl)acetic Acid

This application note details the strategic functionalization of 2-(2-Cyano-1H-indol-3-yl)acetic acid (CAS 1069110-90-2). This scaffold is a critical intermediate in the synthesis of CRTH2 antagonists, kinase inhibitors, and auxin analogs.

The presence of the electron-withdrawing nitrile group at the C2 position significantly alters the electronic profile of the indole ring compared to standard indole-3-acetic acid (IAA), increasing the acidity of the N-H bond and deactivating the ring toward electrophilic oxidation.

Chemical Profile & Reactivity Analysis

The molecule features three distinct reactive centers:[1]

-

Carboxylic Acid (C3-tethered): The primary site for diversification via amidation or esterification.

-

Nitrile (C2-position): A robust electron-withdrawing group (EWG) that can be transformed into bioisosteres (e.g., tetrazoles) or hydrolyzed to primary amides.

-

Indole Nitrogen (N1-H): Significantly more acidic (pKa ~12–13 in DMSO) than unsubstituted indole (pKa ~21) due to the inductive effect of the C2-nitrile.

Reactivity Decision Tree

The following diagram outlines the logical workflow for functionalizing this scaffold.

Caption: Strategic functionalization pathways for the 2-cyanoindole scaffold.

Protocol A: Selective Amidation of the Carboxylic Acid

Objective: Couple the C3-acetic acid tail with an amine (R-NH₂) while preserving the C2-nitrile and avoiding N1-acylation.

Mechanism & Rationale

Direct coupling using carbodiimides (EDC/DCC) can be sluggish due to the steric bulk of the indole core. HATU is preferred for its high reactivity and lower racemization risk (though not applicable here due to achirality).

-

Critical Control Point: The N1-H is acidic.[2] Using a large excess of base (DIPEA/TEA) can lead to transient deprotonation and competitive N-acylation or formation of unreactive side products. The stoichiometry of the base must be strictly controlled (2.0–3.0 equivalents max).

Experimental Protocol

Reagents:

-

Substrate: 2-(2-Cyano-1H-indol-3-yl)acetic acid (1.0 equiv)

-

Amine: R-NH₂ (1.1 equiv)

-

Coupling Agent: HATU (1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 mmol of 2-(2-Cyano-1H-indol-3-yl)acetic acid in 5 mL of anhydrous DMF under an inert atmosphere (N₂ or Ar).

-

Activation: Add HATU (1.1 mmol, 418 mg) in one portion. Stir at 0°C for 10 minutes.

-

Base Addition: Add DIPEA (2.5 mmol, 435 µL) dropwise. The solution should turn slightly yellow. Stir for an additional 15 minutes at 0°C to form the activated ester.

-

Coupling: Add the Amine (1.1 mmol) dissolved in 1 mL DMF dropwise.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by LC-MS (Target Mass = MW_acid + MW_amine - 18).

-

Workup:

-

Dilute with EtOAc (50 mL).

-

Wash with 1N HCl (2 x 20 mL) to remove excess amine and DIPEA.

-

Wash with Saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid and HATU byproducts.

-

Wash with Brine (20 mL), dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting Table:

| Observation | Root Cause | Solution |

| Low Yield (<40%) | N-Acylation side product | Reduce DIPEA to 2.0 equiv; Switch to EDC/HOBt protocol. |

| Incomplete Conversion | Steric hindrance of amine | Heat reaction to 50°C; Use COMU or PyBOP instead of HATU. |

| Nitrile Hydrolysis | Aqueous workup too basic/acidic | Keep workup pH between 4 and 9; Perform rapid extraction. |

Protocol B: Nitrile-to-Tetrazole Transformation

Objective: Convert the C2-nitrile into a 5-substituted-1H-tetrazole, a classic bioisostere for carboxylic acids (enhancing metabolic stability and bioavailability).

Mechanism & Rationale

The [3+2] cycloaddition of an azide to a nitrile typically requires a catalyst. While tributyltin azide is effective, it is toxic. The Sodium Azide / Ammonium Chloride method is safer and effective for electron-deficient nitriles like 2-cyanoindoles.

Experimental Protocol

Reagents:

-

Substrate: 2-(2-Cyano-1H-indol-3-yl)acetic acid derivative (e.g., the amide from Protocol A) (1.0 equiv)

-

Azide Source: Sodium Azide (NaN₃) (3.0 equiv)

-

Catalyst/Buffer: Ammonium Chloride (NH₄Cl) (3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Setup: In a pressure vial or round-bottom flask with a reflux condenser, dissolve the substrate (1.0 mmol) in DMF (10 mL).

-

Addition: Add NaN₃ (3.0 mmol, 195 mg) and NH₄Cl (3.0 mmol, 160 mg).

-

Safety Warning: NaN₃ is acutely toxic and can form explosive hydrazoic acid (HN₃) with strong acids. Do not use halogenated solvents (DCM/CHCl₃).

-

-

Reaction: Heat the mixture to 100–110°C for 12–24 hours. The reaction rate is slower for sterically crowded nitriles.

-

Workup:

-

Cool to room temperature.

-

Pour into ice-water (50 mL).

-

Acidify carefully with 1N HCl to pH ~2 (Caution: HN₃ gas evolution possible; perform in fume hood).

-

The tetrazole product often precipitates. Filter and wash with cold water.

-

If no precipitate, extract with EtOAc (3 x 30 mL), dry, and concentrate.

-

Protocol C: N-Alkylation of the Indole Core